molecular formula C27H19N5O2 B1243941 N-[(E)-[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]methylideneamino]-1H-indole-3-carboxamide

N-[(E)-[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]methylideneamino]-1H-indole-3-carboxamide

Cat. No. B1243941
M. Wt: 445.5 g/mol
InChI Key: OMUNCMNLGJWBIB-WKULSOCRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[[3-(2-benzofuranyl)-1-phenyl-4-pyrazolyl]methylideneamino]-1H-indole-3-carboxamide is an indolecarboxamide.

Scientific Research Applications

Antimicrobial Activity

  • Synthesis and Antimicrobial Screening : A series of derivatives, including N-[(E)-[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]methylideneamino]-1H-indole-3-carboxamide, were synthesized and screened for in-vitro antibacterial activity. They showed effectiveness against a variety of pathogenic microorganisms, including gram-negative strains like E. coli, and gram-positive bacterial strains like S. aureus (Idrees et al., 2019).

Synthesis and Characterization

  • Novel Synthesis Approaches : The compound has been synthesized through various novel approaches, contributing to advancements in synthetic chemistry. One such approach involved cyclocondensation reactions, creating derivatives with potential biological activities (Idrees, Bodkhe, Siddiqui, & Kola, 2020).

Potential for Pharmacological Exploration

  • Cannabinoid Receptor Activity : Derivatives of indole and indazole, structurally related to N-[(E)-[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]methylideneamino]-1H-indole-3-carboxamide, have shown high affinity for cannabinoid receptors, indicating potential for pharmacological research in areas like psychoactive substance analysis (Qian et al., 2015).

Analytical and Structural Studies

  • Structural Characterization : Extensive structural and analytical characterization of this compound and its derivatives has been conducted using techniques like mass spectrometry, NMR, and IR spectroscopy, enhancing understanding of their chemical properties (Kamimura et al., 2017).

Anticancer Potential

  • Anticancer Evaluation : Novel indole derivatives linked to pyrazole moieties, including compounds structurally similar to N-[(E)-[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]methylideneamino]-1H-indole-3-carboxamide, have shown promising antitumor activities in vitro against various human cancer cell lines, suggesting potential for further exploration as anticancer agents (Hassan et al., 2021).

properties

Molecular Formula

C27H19N5O2

Molecular Weight

445.5 g/mol

IUPAC Name

N-[(E)-[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]methylideneamino]-1H-indole-3-carboxamide

InChI

InChI=1S/C27H19N5O2/c33-27(22-16-28-23-12-6-5-11-21(22)23)30-29-15-19-17-32(20-9-2-1-3-10-20)31-26(19)25-14-18-8-4-7-13-24(18)34-25/h1-17,28H,(H,30,33)/b29-15+

InChI Key

OMUNCMNLGJWBIB-WKULSOCRSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC4=CC=CC=C4O3)/C=N/NC(=O)C5=CNC6=CC=CC=C65

SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC4=CC=CC=C4O3)C=NNC(=O)C5=CNC6=CC=CC=C65

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC4=CC=CC=C4O3)C=NNC(=O)C5=CNC6=CC=CC=C65

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(E)-[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]methylideneamino]-1H-indole-3-carboxamide
Reactant of Route 2
N-[(E)-[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]methylideneamino]-1H-indole-3-carboxamide
Reactant of Route 3
N-[(E)-[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]methylideneamino]-1H-indole-3-carboxamide
Reactant of Route 4
N-[(E)-[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]methylideneamino]-1H-indole-3-carboxamide
Reactant of Route 5
N-[(E)-[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]methylideneamino]-1H-indole-3-carboxamide
Reactant of Route 6
N-[(E)-[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]methylideneamino]-1H-indole-3-carboxamide

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